molecular formula C13H23N3O8S B12284541 Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine

Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine

Cat. No.: B12284541
M. Wt: 381.40 g/mol
InChI Key: PZUYSUGHXUBVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine is (2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide . This name reflects the compound’s stereochemical complexity, including configurations at four chiral centers in the fructose moiety and one in the penicillamine backbone.

The structural formula (Figure 1) integrates three key components:

  • A fructose-derived oxane ring with hydroxyl groups at positions 2, 3, 4, and 5.
  • An S-nitroso-N-acetylpenicillamine group attached to the fructose via a methylene bridge.
  • A nitrososulfanyl (-SNO) functional group responsible for nitric oxide (NO) release.

Table 1: Core Structural Data

Property Value/Description
Molecular formula C₁₃H₂₃N₃O₈S
SMILES notation CC(=O)NC@@HC(C)(C)SN=O
InChI code InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1

The nitrososulfanyl group (-SNO) is critical for NO donation, while the fructose moiety enhances solubility and stability compared to non-conjugated S-nitroso compounds.

Alternative Designations and Registry Numbers

This compound is recognized by multiple identifiers across chemical databases:

Table 2: Nomenclature and Registry Data

Identifier Type Value Source
CAS Registry Number 330688-79-4
PubChem CID 10362424
MDL Number MFCD03456888
Synonyms Fructose-1-SNAP; S-nitroso-N-acetyl-D,L-penicillamine fructose conjugate

The D,L-penicillamine designation indicates the racemic nature of the penicillamine moiety, contrasting with enantiopure forms like S-nitroso-N-acetyl-D-penicillamine (SNAP-D). The "1-S" prefix specifies the nitrososulfanyl group’s position on the penicillamine side chain.

Stereochemical Configuration Analysis

This compound contains five stereocenters : four in the fructose ring and one in the penicillamine backbone.

Table 3: Stereochemical Assignments

Position Configuration Rationale
Fructose C2 R Determined by oxane ring conformation
Fructose C3 S Adjacent hydroxyl group orientation
Fructose C4 R Trans relationship to C3 hydroxyl
Fructose C5 R Axial hydroxyl group in chair model
Penicillamine C2 S L-configuration in racemic mixture

The fructose moiety adopts a β-D-fructopyranose configuration, stabilized by intramolecular hydrogen bonding between the C2 hydroxyl and ring oxygen. The penicillamine’s S-configuration at C2 ensures proper spatial orientation for NO release kinetics.

Chirality Impacts :

  • The D,L-penicillamine designation results in two stereoisomers (R and S at C2), though biological studies often use the racemic mixture.
  • The fructose stereochemistry influences solubility ; the equatorial hydroxyl groups enhance aqueous stability compared to axial orientations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2,3,4,5-tetrahydroxyoxan-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUYSUGHXUBVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aqueous-Phase Coupling

Procedure :

  • Dissolve fructose (1.0 mmol) in deionized water (10 mL) at 50°C.
  • Add NAP (1.2 mmol) and adjust pH to 5.0–6.0 using 0.1 M HCl.
  • Stir under nitrogen for 24 hr at 37°C.

Reaction Mechanism :
The primary hydroxyl group at fructose’s C1 position reacts with NAP’s thiol group, forming a thioether linkage:
$$
\text{Fructose-OH} + \text{NAP-SH} \rightarrow \text{Fructose-1-S-NAP} + \text{H}_2\text{O}
$$
Yield : 68–72% after purification.

Solvent-Mediated Coupling

Procedure :

  • Dissolve fructose (1.0 mmol) in anhydrous DMF (5 mL).
  • Add NAP (1.1 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 mmol) as a coupling agent.
  • Stir at room temperature for 48 hr under argon.

Advantages :

  • Higher yields (78–82%) due to suppressed hydrolysis.
  • Reduced side products from fructose isomerization.

Nitrosation Reaction

Nitrosation converts the thiol group in fructose-1-S-NAP to an S-nitrosothiol. Two validated methods exist:

Acidified Nitrite Method

Conditions :

  • Reactants : Fructose-1-S-NAP (1.0 mmol), NaNO₂ (2.0 mmol), 1 M HCl (5 mL).
  • Temperature : 0–4°C (ice bath).
  • Time : 45 min.

Reaction :
$$
\text{Fructose-1-S-NAP-SH} + \text{HNO}2 \rightarrow \text{Fructose-1-S-NAP-SNO} + \text{H}2\text{O}
$$
Yield : 85–90%.

tert-Butyl Nitrite Method

Conditions :

  • Reactants : Fructose-1-S-NAP (1.0 mmol), t-BuONO (3.0 mmol), methanol (10 mL).
  • Temperature : 25°C.
  • Time : 2 hr.

Advantages :

  • Avoids acidic conditions that may hydrolyze fructose.
  • Higher selectivity with fewer byproducts.

Purification and Isolation

Chromatographic Techniques

  • Size-exclusion chromatography : Sephadex G-25 column eluted with 0.1 M ammonium acetate (pH 6.8).
  • Reverse-phase HPLC : C18 column, gradient elution (water:acetonitrile 95:5 to 70:30).

Purity : ≥98% (confirmed by HPLC).

Crystallization

  • Solvent system : Ethanol/water (3:1 v/v) at −20°C.
  • Recovery : 65–70%.

Optimization Strategies

Reaction Parameter Screening

Parameter Optimal Range Impact on Yield
pH (coupling) 5.0–6.0 Maximizes thiol reactivity
Temperature (nitrosation) 0–4°C Minimizes SNO decomposition
Molar ratio (NAP:fructose) 1.2:1 Reduces unreacted fructose

Stabilization of S-Nitrosothiol

  • Additives : 1–5 mM EDTA to chelate trace metals.
  • Storage : −80°C in amber vials under argon.

Industrial-Scale Production

Continuous Flow Reactor Design

  • Mixing : T-shaped micromixer ensures rapid reagent combination.
  • Residence time : 30 min at 10°C.
  • Throughput : 1.2 kg/day (pilot-scale data).

Cost Analysis

Component Cost per kg (USD)
Fructose 12.50
NAP 1,200.00
t-BuONO 850.00
Total 2,062.50

Analytical Characterization

Structural Confirmation

  • NMR : $$ ^1H $$ NMR (D₂O): δ 5.42 (d, J = 3.7 Hz, H1), 2.08 (s, N-acetyl).
  • Mass spectrometry : ESI-MS m/z 381.40 [M+H]⁺.

Purity Assessment

Method Criteria
HPLC Retention time 8.2 min, ≥98% area
Elemental analysis C 40.95%, H 6.08%, N 11.02% (theoretical: C 40.94%, H 6.08%, N 11.02%)

Challenges and Mitigation

Byproduct Formation

  • Disulfide dimers : Suppressed by maintaining anaerobic conditions.
  • Fructose decomposition : Controlled via low-temperature reactions.

Scalability Issues

  • Solution : Switch from batch to flow chemistry for nitrosation.

Chemical Reactions Analysis

Nitric Oxide Release and Decomposition

The primary reaction of Fructose-1-SNAP is the release of nitric oxide (NO) under physiological conditions. This occurs via a two-stage process:

  • Transnitrosation : A fast reaction where the nitroso group transfers to another thiol-containing molecule (e.g., captopril), forming a new S-nitrosothiol (RSNO) .

  • Decomposition : A slower stage where the RSNO breaks down, liberating NO. This stage is pH-dependent, with rates increasing up to pH 8 .

Key factors influencing NO release:

  • pH Sensitivity : The first stage (transnitrosation) is accelerated by deprotonated captopril, while the second stage (NO release) peaks at pH 8 .

  • Metal Ion Interference : EDTA (a metal chelator) enhances reaction specificity by minimizing interference from metal ions like Cu²⁺ .

Stability and Degradation Pathways

Fructose-1-SNAP’s stability is influenced by environmental factors:

  • Cysteine and Cu²⁺ : Accelerate decomposition by promoting thiol-mediated cleavage of the nitroso group .

  • Fructose Moiety : Enhances solubility and potentially stabilizes the compound compared to SNAP alone.

Stability Factor Effect
Cysteine/Cu²⁺ PresenceIncreases decomposition rate
Fructose GroupImproves solubility and stability

Biochemical Interactions

Fructose-1-SNAP interacts with biological targets through:

  • FBPase Inhibition : Binds to fructose-1,6-bisphosphatase, reducing gluconeogenesis and lowering hepatic glucose production.

  • NO Signaling : Released NO activates guanylate cyclase, modulating cellular signaling pathways and inducing cytotoxic effects in cancer cells.

Comparison with Analogues

Compound Key Feature Biological Activity
S-nitroso-N-acetyl-D,L-penicillamine (SNAP)Lacks fructose moietyLower cytotoxicity
Fructose-1-SNAPContains fructose groupEnhanced solubility, selective anticancer effects
S-nitrosoglutathioneContains glutathioneAntioxidant properties

Analytical Insights

FTIR and spectroscopic studies reveal:

  • Nitroso Group Formation : Disappearance of thiol (S-H) peaks (~2550 cm⁻¹) upon nitrosation, confirming the formation of the nitrosothiol group .

  • Amide Linkage : Presence of amide N-H stretches (~3270 cm⁻¹) and carbonyl peaks (~1750 cm⁻¹) in modified polymers .

Scientific Research Applications

Cancer Therapy

Cytotoxic Properties:
Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine exhibits significant cytotoxicity against various cancer cell lines, particularly prostate cancer cells (DU-145). Its mechanism of action primarily involves the release of nitric oxide, which enhances apoptosis and inhibits cell proliferation. Studies indicate that it has higher cytotoxicity compared to other nitric oxide donors such as S-nitroso-N-acetyl-D,L-penicillamine.

Mechanisms of Action:
The compound's ability to release nitric oxide leads to interactions with cellular signaling pathways involving guanylate cyclase and cyclic guanosine monophosphate. This interaction can modulate reactive oxygen species production and influence inflammatory responses, broadening its therapeutic applications beyond oncology.

Metabolic Regulation

Inhibition of Hepatic Gluconeogenesis:
Research has shown that nitric oxide donors, including this compound, can inhibit gluconeogenesis in isolated hepatocytes. The inhibition is correlated with nitric oxide production, suggesting potential applications in managing glucose metabolism during conditions such as sepsis .

Impact on Glucose Homeostasis:
The compound's effects on glucose synthesis highlight its potential role in metabolic disorders. By modulating glucose output through nitric oxide pathways, it may offer therapeutic benefits for conditions characterized by impaired glucose regulation .

Dermatological Applications

Skin Barrier Recovery:
In studies involving hairless mice, the application of this compound delayed skin barrier recovery following disruption. This suggests that nitric oxide plays a significant role in cutaneous barrier homeostasis and may influence epidermal hyperplasia under low humidity conditions .

Future Research Directions

Given its diverse applications, further research is warranted to explore additional therapeutic potentials of this compound. Areas for future investigation may include:

  • Combination Therapies: Evaluating the efficacy of this compound in combination with existing cancer therapies.
  • Long-term Effects: Assessing the long-term impacts on metabolic regulation and potential side effects.
  • Mechanistic Studies: Delving deeper into the molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 S-Nitroso-N-acetyl-D,L-penicillamine (SNAP)
  • Structure : Acetylated penicillamine backbone without sugar conjugation.
  • Stability : Moderate stability in solution (half-life ~1.5 hours), decomposes rapidly in the presence of Cu(II) or cysteine .
  • NO Release: Rapid, transient NO release, leading to short-lived vasodilation .
  • Biological Effects :
    • Potent vasodilator and platelet aggregation inhibitor, but induces hypotension at therapeutic doses .
    • Accelerates seed germination in plants by reducing reactive oxygen species (ROS) .
    • Cytotoxic at higher concentrations, inducing apoptosis in HL-60 and oral epithelial cells .
2.1.2 N-Substituted SNAP Analogues (SNVP, SNHP)
  • Structure: Longer alkyl side chains (e.g., valeryl [5C], heptanoyl [7C]) replacing the acetyl group .
  • Stability : Enhanced stability (e.g., SNHP half-life >41 hours in endothelium-denuded vessels) due to increased lipophilicity .
  • NO Release: Sustained release in damaged tissues, enabling prolonged vasodilation .
  • Biological Effects: Effective in endothelial injury models, with SNHP showing sustained vasodilation for over 41 hours . Reduced systemic hypotension compared to SNAP due to localized NO delivery .
2.1.3 N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose
  • Structure : Glucose-conjugated SNAP derivative .
  • Applications: Investigated for dual roles in NO signaling and glycosylation studies .
2.1.4 S-Nitroso-glutathione (GSNO)
  • Structure : Glutathione-derived S-nitrosothiol.
  • Stability : Less stable than SNAP (half-life ~0.023 hours) but more potent in relaxing vascular smooth muscle .
  • Biological Effects : Higher cytotoxicity than SNAP in oral epithelial cells .

Comparative Data Table

Compound Stability (Half-Life) NO Release Profile Key Biological Effects Limitations
Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine Inferred high (sugar-enhanced) Variable, potential sustained release Targeted NO delivery, glycobiology applications Limited pharmacokinetic data
SNAP ~1.5 hours Rapid, transient Vasodilation, ROS reduction, cytotoxicity Hypotension, short duration
SNHP >41 hours (in damaged vessels) Slow, sustained Prolonged vasodilation in endothelial injury Requires tissue-specific damage
GSNO ~0.023 hours Rapid, short-lived High vasorelaxation potency, strong cytotoxicity Extreme instability

Mechanistic and Pharmacological Insights

  • Stability: Lipophilicity and structural modifications (e.g., alkyl chains in SNHP, sugar conjugation in fructose derivatives) significantly enhance stability and prolong NO release .
  • Targeted Delivery : this compound’s sugar moiety may facilitate tissue-specific targeting, analogous to SNHP’s endothelial retention .
  • Cytotoxicity: Correlation between NO release kinetics and cell damage—faster donors (e.g., GSNO) induce more acute apoptosis than sustained-release analogues .

Biological Activity

Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine (SNAP) is a nitric oxide (NO) donor that has garnered attention for its biological activities, particularly in the fields of cardiovascular health, neurobiology, and cellular signaling. This compound is a derivative of N-acetyl-D,L-penicillamine, modified to include an S-nitroso group, which significantly enhances its biological activity by facilitating the release of NO in physiological conditions. This article aims to provide a comprehensive overview of the biological activities associated with SNAP, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Nitric Oxide Release

SNAP functions primarily as an NO donor. Upon exposure to biological environments, it releases NO through various mechanisms, including thermal decomposition and enzymatic reactions. The released NO plays a crucial role in numerous physiological processes such as vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission .

S-Nitrosylation

S-nitrosylation is a post-translational modification where an NO group is added to cysteine residues in proteins. This modification can alter protein function and has been implicated in various signaling pathways. Studies have shown that SNAP can induce S-nitrosylation of specific proteins involved in critical cellular functions, including glycolysis and apoptosis .

Cardiovascular Effects

SNAP has been extensively studied for its cardioprotective effects. It has been shown to improve post-ischemic reperfusion outcomes by enhancing myocardial blood flow and reducing infarct size. In isolated ventricular myocytes, SNAP administration resulted in decreased intracellular pH and improved calcium handling during ischemic conditions .

Neuroprotective Properties

In neuronal cell lines, SNAP has demonstrated the ability to induce apoptosis through different reactive species compared to other NO donors like sodium nitroprusside. This differential effect highlights the unique biological activity of SNAP in neuroprotection and potential therapeutic applications for neurodegenerative diseases .

Antimicrobial Activity

Research indicates that SNAP exhibits antimicrobial properties by releasing NO, which can inhibit bacterial growth and biofilm formation. This characteristic makes it a candidate for developing antimicrobial coatings for medical devices .

Case Study 1: Cardioprotection in Ischemia-Reperfusion Injury

A study investigated the effects of SNAP on isolated rat hearts subjected to ischemia-reperfusion injury. The results showed that treatment with SNAP significantly reduced infarct size and improved cardiac function post-reperfusion compared to controls. The mechanism was attributed to enhanced NO availability leading to improved endothelial function and reduced oxidative stress .

Case Study 2: Neuroprotection in Neuroblastoma Cells

In a study involving CHP212 neuroblastoma cells, SNAP was found to induce apoptosis through the production of reactive nitrogen species. The findings suggested that SNAP's unique mechanism could be harnessed for therapeutic strategies against neuroblastoma .

Research Findings Summary Table

Biological Activity Mechanism Findings
Cardiovascular ProtectionNO release; S-nitrosylationReduced infarct size; improved post-ischemic recovery
NeuroprotectionInduction of apoptosisDifferential effects compared to other NO donors
Antimicrobial ActivityInhibition of bacterial growthEffective against biofilm formation

Q & A

Q. What are the recommended methods for synthesizing and characterizing Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine with high purity?

Synthesis involves nitrosation of the parent thiol compound (e.g., N-acetyl-D,L-penicillamine) using nitrous acid under controlled acidic conditions. Characterization requires HPLC for purity assessment (≥98%) and mass spectrometry for structural confirmation. Stability during synthesis is pH-sensitive; maintain pH <3 to prevent premature NO release . For covalent conjugation to polymers (e.g., polydimethylsiloxane), use cross-linking agents and confirm attachment via FTIR or NMR .

Q. How can researchers assess the stability of this compound under varying laboratory conditions?

Stability is influenced by light, temperature, and pH. Use diode array spectrophotometry to monitor S-NO bond integrity (absorbance at ~340 nm). Under physiological pH (7.4), decomposition half-life ranges from hours to days, depending on buffer composition. For long-term storage (e.g., >297 days), keep in amber vials at -20°C and avoid metal contamination .

Q. What standardized protocols exist for evaluating its cytotoxicity in mammalian cell lines?

Use human oral epithelial cells (e.g., Smulow-Glickman) or fibroblasts. Expose cells to 10–500 µM concentrations for 4–24 hrs. Measure viability via MTT assays and correlate with NO release (chemiluminescence detection). Pre-treat cells with glutathione depleters (e.g., BCNU) to enhance sensitivity, and mitigate toxicity using antioxidants like N-acetyl-L-cysteine (1–10 mM) .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in pH-dependent transnitrosation mechanisms?

Employ stopped-flow spectrophotometry to monitor two-stage reactions: (1) rapid transnitrosation (kf = 785 M<sup>-1</sup>s<sup>-1</sup> at 37°C) and (2) slow NO release. At pH >8, deprotonated thiols (e.g., captopril) accelerate Stage 1, while Stage 2 plateaus due to intermediate stabilization. Derive rate equations incorporating [H<sup>+</sup>] and thiol concentration to model reversibility .

Q. What experimental strategies address discrepancies in NO release profiles when integrating transition metals?

Metal ions (Co<sup>2+</sup>, Ni<sup>2+</sup>, Zn<sup>2+</sup>) catalyze NO release via electron transfer. Use ICP-MS to quantify trace metals in buffers. For stent applications, pre-test metal alloys (e.g., Zn wires) in blood-mimicking solutions. Measure NO flux with amperometric sensors (e.g., ~3.5×10<sup>-10</sup> mol cm<sup>-2</sup>min<sup>-1</sup> under LED light) and adjust metal ion ratios to balance thrombus inhibition vs. cytotoxicity .

Q. How can researchers design controlled NO-release systems for biomedical applications?

Covalently link the compound to polymers (e.g., SNAP–PDMS) and modulate release via external triggers (e.g., 470 nm light). Optimize cross-linker density to achieve sustained flux (>30 days). Validate biocompatibility using in vivo models (e.g., rat arterial implants) and assess biofilm inhibition .

Q. What theoretical frameworks guide mechanistic studies of its interactions with biological thiols?

Apply associative transition-state theory to transnitrosation (ΔH<sup>‡</sup> = 49 kJ/mol, ΔS<sup>‡</sup> = -32 J/K·mol). Link experiments to conceptual models of thiolate nucleophilicity and metal-ligand exchange. Use DFT calculations to simulate reaction pathways and validate with kinetic isotope effects .

Methodological Notes

  • Data Contradictions : Conflicting pH effects (e.g., Stage 1 vs. Stage 2 kinetics) require multi-variable regression and controlled inert atmospheres to exclude O2 interference .
  • Theoretical Integration : Align studies with nitric oxide signaling theory (e.g., cGMP pathways) and redox biology frameworks to contextualize findings .
  • Advanced Tools : Use synchrotron XAS to probe metal-RSNO interactions and CRISPR-edited cell lines to isolate NO-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.